![molecular formula C18H19N3O4S B590210 Omeprazole Acid Methyl Ester Sulfide CAS No. 120003-82-9](/img/structure/B590210.png)
Omeprazole Acid Methyl Ester Sulfide
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Overview
Description
Omeprazole Acid Methyl Ester Sulfide is a biochemical used for proteomics research . It has a molecular formula of C18H19N3O4S and a molecular weight of 373.43 . It is also known as 4-Methoxy-6-[[[5-methoxy-1H-benzimidazol-2-yl]thio]methyl]-5-methyl-3-pyridinecarboxylic Acid Methyl Ester .
Synthesis Analysis
The synthesis of Omeprazole involves several steps. One method involves the reaction of 2-(Lithium methyl sulphinyl)-5-methoxy-1H benzimidazole with 2-chloro-3,5-dimethyl-4-methoxy pyridine to form a sulphide intermediate. This intermediate is then converted to Omeprazole when treated with m-CPBA, an oxidizing agent . Another method involves the oxidation of omeprazole sulfide to (S)-omeprazole catalyzed by soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions .Molecular Structure Analysis
Omeprazole Acid Methyl Ester Sulfide contains a total of 47 bonds; 28 non-H bonds, 17 multiple bonds, 7 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 2 ethers (aromatic), 1 sulfide, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis
Omeprazole undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions, forming a total of sixteen degradation products . The oxidizing of omeprazole sulfide to (S)-omeprazole is catalyzed by an environmentally friendly catalyst, soybean pod peroxidase (SPP), in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions .Physical And Chemical Properties Analysis
Omeprazole Acid Methyl Ester Sulfide has a molecular weight of 373.43 and a molecular formula of C18H19N3O4S . More detailed physical and chemical properties may be found in the safety data sheet .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIBPAIRGUTVPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858257 |
Source
|
Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omeprazole Acid Methyl Ester Sulfide | |
CAS RN |
120003-82-9 |
Source
|
Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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